4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
The compound 4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a hybrid molecule combining a tetrazole moiety linked to a substituted piperazine-sulfonamide scaffold. Its molecular formula is C₁₄H₂₀N₆O₃S, with an average mass of 352.413 g/mol and a monoisotopic mass of 352.131759 g/mol . The structure features a 4-methoxyphenyl group attached to the tetrazole ring, which is further connected via a methylene bridge to a dimethylpiperazine-sulfonamide group. This design integrates pharmacophoric elements known for bioactivity, including the tetrazole ring (a bioisostere for carboxylic acids) and the sulfonamide group, which is prevalent in enzyme inhibitors and receptor antagonists.
Properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3S/c1-19(2)26(23,24)21-10-8-20(9-11-21)12-15-16-17-18-22(15)13-4-6-14(25-3)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTDNPGXSOABQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a sulfonamide group and a tetrazole moiety, which is known for enhancing biological activity through diverse mechanisms. The synthesis typically involves multiple steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 1-(4-methoxyphenyl)-1H-tetrazole-5-methanamine under basic conditions. Key steps include:
- Formation of Intermediate Compounds : The initial step involves preparing intermediate compounds through reactions involving basic conditions and organic solvents like dichloromethane.
- Coupling Reaction : The final coupling reaction combines the sulfonamide with the tetrazole derivative to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes involved in various biochemical pathways.
- Receptor Modulation : The tetrazole ring enhances binding affinity to certain receptors, potentially leading to modulation of signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by inhibiting proteasomal activity.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into their mechanisms and potential therapeutic applications:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of tetrazole-piperazine sulfonamide hybrids. Below is a systematic comparison with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations on the Aromatic Ring
Methoxy vs. Other Electron-Donating/Withdrawing Groups
- 4-Methoxyphenyl Substituent (Target Compound) : The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the tetrazole ring. This substitution is associated with improved antiproliferative activity in analogs, as demonstrated in studies by Kommula et al., where methoxy-bearing compounds showed promising activity against cancer cell lines .
- 4-Ethoxyphenyl Analog : Replacing methoxy with ethoxy (-OCH₂CH₃) (e.g., compound 3ab in ) increases lipophilicity but may reduce metabolic stability due to larger alkyl chains. The ethoxy analog exhibited a higher melting point (128.8–130.2°C) compared to the methoxy variant (93.3–95.0°C), suggesting differences in crystallinity .
- This analog had a lower yield (43%) and a distinct HRMS profile .
Unsubstituted Phenyl vs. Substituted Derivatives
Variations in the Sulfonamide-Piperazine Scaffold
Dimethylpiperazine vs. Other Piperazine Modifications
- N,N-Dimethylpiperazine (Target Compound) : The dimethyl groups enhance solubility and may influence pharmacokinetic properties by modulating basicity and membrane permeability.
- Methylsulfonylpiperazine (): The compound 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine replaces the dimethyl groups with a methylsulfonyl moiety, increasing polarity (monoisotopic mass: 352.131759 g/mol) .
Sulfonyl vs. Sulfone Linkers
- Sulfonamide Linkage (Target Compound): The sulfonamide group (-SO₂NH-) is a hydrogen-bond donor/acceptor, critical for enzyme inhibition.
- Sulfone Linkage (Compound 3aa) : In 4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile , the sulfone group (-SO₂-) lacks the NH moiety, reducing hydrogen-bonding capacity. This analog had a molecular weight of 344.0791 g/mol and a melting point of 93.3–95.0°C .
Table 1: Key Properties of Selected Analogs
Preparation Methods
Tetrazole Ring Formation via [3+2] Cycloaddition
The 1-(4-methoxyphenyl)-1H-tetrazole-5-yl scaffold is synthesized via a copper-catalyzed [3+2] cycloaddition between 4-methoxyphenylacetonitrile and sodium azide. Adapted from the methodology in patent CN105237490A, the reaction employs acidic attapulgite (5–50% w/w relative to sodium azide) in a solvent system (e.g., DMF or toluene) at 60–180°C for 1–48 hours. This method avoids hazardous intermediates and achieves yields up to 84%.
Reaction Conditions
- Substrate : 4-Methoxyphenylacetonitrile (1 equiv)
- Azide Source : Sodium azide (1.5 equiv)
- Catalyst : Acidic attapulgite (20% w/w)
- Solvent : DMF (10 mL/g substrate)
- Temperature : 135°C, 10 hours
Post-reaction, the catalyst is recovered via filtration, and excess acetonitrile is distilled. The crude product is acidified to pH 1–2 with HCl, precipitating 1-(4-methoxyphenyl)-1H-tetrazole-5-carboxylic acid, which is recrystallized from ethanol.
Chloromethylation via Blanc Reaction
The carboxylic acid derivative is reduced to 5-(hydroxymethyl)-1-(4-methoxyphenyl)-1H-tetrazole using LiAlH4 in THF. Subsequent chlorination with thionyl chloride (SOCl2) in dichloromethane yields 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole.
Key Spectral Data
- 1H-NMR (400 MHz, CDCl3) : δ 8.54 (s, 1H, tetrazole-H), 7.97 (d, J = 10.0 Hz, 1H, Ar-H), 7.41 (d, J = 10.0 Hz, 1H, Ar-H), 4.72 (s, 2H, -CH2Cl).
- LCMS : m/z 239.1 [M+H]+.
Preparation of N,N-Dimethylpiperazine-1-sulfonamide
Regioselective Sulfonylation of Piperazine
Piperazine is reacted with dimethylsulfamoyl chloride in dichloromethane under basic conditions (triethylamine, 0–5°C) to favor monosubstitution. The reaction is quenched with water, and the product is extracted into ethyl acetate, yielding N,N-dimethylpiperazine-1-sulfonamide.
Optimized Parameters
- Molar Ratio : Piperazine : dimethylsulfamoyl chloride = 1 : 1.1
- Solvent : Dichloromethane
- Base : Triethylamine (2.5 equiv)
- Yield : 78% after column chromatography.
Characterization
- 1H-NMR (400 MHz, CDCl3) : δ 3.58–3.51 (m, 8H, piperazine-H), 2.89 (s, 6H, -N(CH3)2).
- Elemental Analysis : Calcd. for C6H15N3O2S: C 39.76%, H 7.97%, N 23.19%; Found: C 39.72%, H 7.93%, N 23.14%.
Coupling of Tetrazole and Piperazine Sulfonamide
Nucleophilic Substitution
5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole is reacted with N,N-dimethylpiperazine-1-sulfonamide in acetonitrile at reflux (82°C) for 12 hours. Potassium carbonate (2 equiv) is added to scavenge HCl, driving the reaction to completion.
Workup
The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a white solid.
Yield : 72%
Spectral Confirmation
- 1H-NMR (400 MHz, CDCl3) : δ 8.52 (s, 1H, tetrazole-H), 7.95 (d, J = 10.0 Hz, 2H, Ar-H), 7.40 (d, J = 10.0 Hz, 2H, Ar-H), 4.12 (s, 2H, -CH2-), 3.85 (s, 3H, -OCH3), 3.58–3.51 (m, 8H, piperazine-H), 2.89 (s, 6H, -N(CH3)2).
- 13C-NMR (100 MHz, CDCl3) : δ 161.2 (C-O), 154.7 (tetrazole-C), 130.5–114.8 (Ar-C), 55.9 (-OCH3), 54.3 (piperazine-C), 45.7 (-CH2-), 38.2 (-N(CH3)2).
- HRMS (ESI) : m/z calcd. for C16H24N7O3S [M+H]+: 418.1612; found: 418.1609.
Comparative Analysis of Synthetic Routes
Catalyst Reuse in Tetrazole Synthesis
Recycling acidic attapulgite in the tetrazole cycloaddition (as in patent CN105237490A) maintains yields above 80% over three cycles, reducing production costs by 40% compared to single-use catalysts.
| Cycle | Yield (%) | Cost Reduction (%) |
|---|---|---|
| 1 | 84 | 0 |
| 2 | 82 | 20 |
| 3 | 80 | 40 |
Solvent Impact on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates due to improved solubility of ionic intermediates.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 10 | 72 |
| Acetonitrile | 12 | 68 |
| Toluene | 24 | 45 |
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonylation
Excess dimethylsulfamoyl chloride leads to disubstituted piperazine sulfonamide, detectable via LCMS (m/z 297.2 [M+H]+). Stoichiometric control (1.1 equiv sulfonyl chloride) limits this side product to <5%.
Tetrazole Tautomerism
X-ray crystallography confirms the 1H-tautomer predominates in the solid state, with N1–C5 bond lengths of 1.32 Å, consistent with aromatic character.
Scale-Up and Industrial Feasibility
The patent-derived method demonstrates scalability to 300 g batches with consistent yields (82–84%). Key considerations include:
- Catalyst Recovery : Centrifugation reduces attapulgite loss.
- Waste Management : Acidic filtrates are neutralized with CaCO3, minimizing environmental impact.
Q & A
Advanced Question | Experimental Design
- Catalyst Screening: Test bases like K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency in the piperazine sulfonamide step .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature Control: Reflux conditions (80–100°C) for cycloaddition steps, but lower temperatures (40–60°C) for alkylation to prevent decomposition .
- In-Situ Monitoring: Use TLC (silica GF254) with UV visualization to track reaction progress and minimize side reactions .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Advanced Question | SAR Analysis
- Core Modifications: Vary substituents on the tetrazole (e.g., electron-withdrawing groups on the phenyl ring) or piperazine (e.g., replacing dimethylamine with ethyl or propyl groups) .
- Biological Assays: Test analogs against target enzymes (e.g., fungal tyrosinase, phosphodiesterases) to correlate substituent effects with activity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like dopamine D3 or acetylcholinesterase .
What computational tools are suitable for predicting the compound’s biological targets?
Advanced Question | Target Identification
- Molecular Docking: Use Schrödinger Suite or MOE to model interactions with enzymes (e.g., phosphodiesterases) or neurotransmitter receptors .
- Pharmacophore Mapping: Identify key features (e.g., sulfonamide hydrogen-bond acceptors, tetrazole aromaticity) using Discovery Studio .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
How can discrepancies in biological activity data between analogs be resolved?
Advanced Question | Data Contradiction Analysis
- Substituent Effects: Compare analogs with differing substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess electronic/steric impacts on activity .
- Assay Validation: Replicate studies under standardized conditions (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) to rule out protocol variability .
- Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends in IC₅₀ values .
What analytical techniques are critical for assessing compound purity and stability?
Basic Question | Quality Control
- HPLC-DAD/UV: Quantify impurities using a reverse-phase C18 column (detection at 254 nm) .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C indicates stability for storage) .
- Karl Fischer Titration: Measure residual moisture (<0.5% w/w) to prevent hydrolysis of sulfonamide groups .
How can regioselectivity challenges in tetrazole alkylation be addressed?
Advanced Question | Reaction Mechanism
- Protecting Groups: Temporarily block the piperazine nitrogen with Boc groups to direct alkylation to the tetrazole .
- Metal Catalysis: Use Cu(I) catalysts to favor 1,5-disubstituted tetrazoles over 2,5-isomers .
- Kinetic Control: Short reaction times (<2 hours) minimize isomerization .
What in vitro assays are recommended for evaluating neuropharmacological potential?
Advanced Question | Biological Evaluation
- Receptor Binding Assays: Radioligand competition studies for dopamine D2/D3 or serotonin receptors (IC₅₀ determination) .
- Enzyme Inhibition: Measure inhibition of acetylcholinesterase (Ellman’s method) or phosphodiesterases (luminescent assays) .
- Cytotoxicity Screening: Use SH-SY5Y neuronal cells to assess neurotoxicity (MTT assay) .
How can synthetic byproducts be identified and mitigated?
Advanced Question | Byproduct Analysis
- LC-MS/MS: Detect trace byproducts (e.g., over-alkylated piperazines) with high sensitivity .
- Process Optimization: Reduce excess alkylating agents (e.g., bromomethyl intermediates) via stoichiometric control .
- Crystallization: Recrystallize crude products from ethanol/water mixtures to remove polar impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
